

Executive Summary: The Ortho-Substitution Challenge

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Compound of Interest

Compound Name: *Boc-2-Methoxy-D-Phenylalanine*

CAS No.: 170642-26-9

Cat. No.: B175555

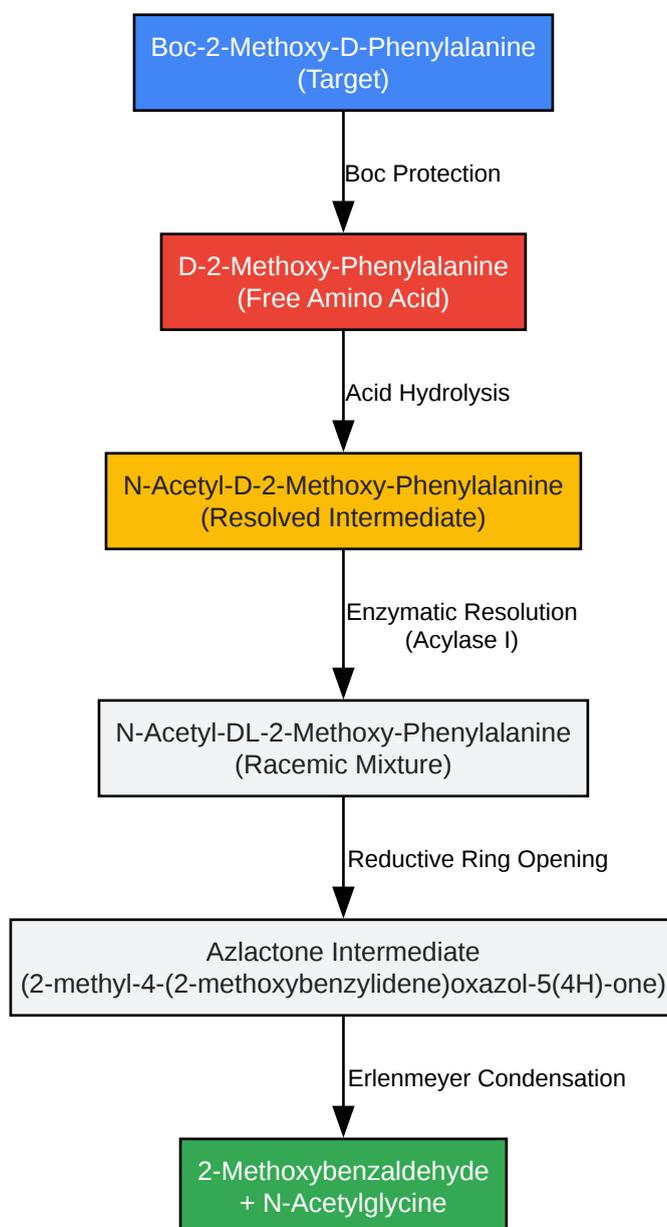
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Boc-2-Methoxy-D-Phenylalanine is a high-value non-canonical amino acid (NCAA) frequently deployed in peptidomimetic drug design. The ortho-methoxy substituent introduces significant steric bulk and electronic effects that restrict conformational freedom in peptide backbones, enhancing metabolic stability against proteases. However, this same steric hindrance complicates standard asymmetric hydrogenation routes, often requiring expensive, exotic chiral ligands to achieve high enantiomeric excess (ee).

This guide details the Chemo-Enzymatic "Workhorse" Route, utilizing the Erlenmeyer-Plöchl azlactone synthesis followed by kinetic enzymatic resolution. This pathway is selected for its operational robustness, cost-effectiveness, and ability to deliver >99% ee without reliance on precious metal catalysis.

Retrosynthetic Analysis

The synthesis is deconstructed into three phases: Construction of the carbon skeleton, induction of chirality, and N-terminal protection.



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Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Detailed Protocol: The Chemo-Enzymatic Route

Phase 1: Skeleton Assembly (Erlenmeyer-Plöchl Synthesis)

Objective: Condensation of 2-methoxybenzaldehyde with N-acetylglycine to form the azlactone.

- Reagents: 2-Methoxybenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Sodium Acetate (anhydrous, 0.8 eq), Acetic Anhydride (3.0 eq).
- Solvent: None (Acetic anhydride acts as solvent).

Protocol:

- Charge a reactor with 2-methoxybenzaldehyde, N-acetylglycine, and sodium acetate.
- Add acetic anhydride.[1][2][3]
- Heat the mixture to 110°C for 2–4 hours. The slurry will dissolve into a yellow/orange solution, followed by the precipitation of the azlactone.
- Critical Step: Cool to 0°C. Add cold ethanol (or water) to decompose excess anhydride.
- Filter the yellow crystalline solid.[1] Wash with cold water/ethanol (1:1).
- Yield Expectation: 70–85%.

Scientist's Note: The ortho-methoxy group can destabilize the azlactone via steric strain. Do not overheat (>130°C) as this promotes tar formation.

Phase 2: Hydrolysis and Reduction

Objective: Convert the azlactone to the racemic N-acetyl-amino acid.

Step A: Ring Opening (Hydrolysis)

- Reflux the azlactone in Acetone/Water (1:1) for 4 hours.
- The ring opens to yield (Z)-2-acetamido-3-(2-methoxyphenyl)acrylic acid.

Step B: Hydrogenation

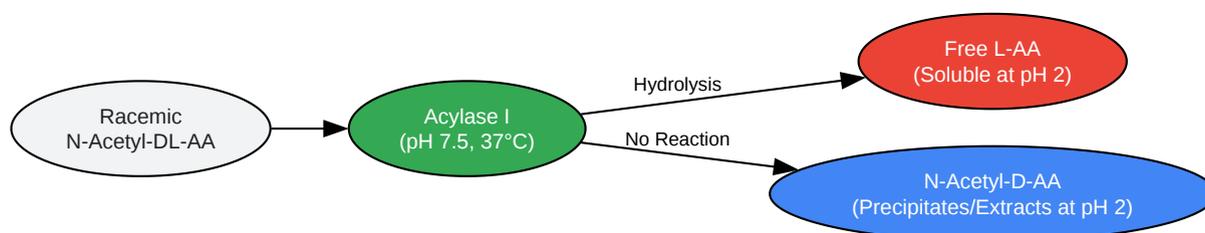
- Dissolve the acrylic acid derivative in Methanol.
- Add 10 wt% Pd/C catalyst.

- Hydrogenate at 3–5 bar pressure at 40°C.
- Filter catalyst and concentrate to obtain N-Acetyl-DL-2-Methoxy-Phenylalanine.

Phase 3: Enzymatic Resolution (The Chiral Key)

Objective: Isolate the D-enantiomer using Acylase I (*Aspergillus melleus*).

Mechanism: Acylase I is L-specific. It hydrolyzes the L-acetyl group to yield free L-amino acid, leaving the N-Acetyl-D-amino acid untouched.



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Figure 2: Kinetic resolution logic. The enzyme processes the L-form, allowing physical separation of the D-form based on solubility/acidity differences.

Protocol:

- Dissolve N-Acetyl-DL-2-Methoxy-Phenylalanine in water. Adjust pH to 7.5 using LiOH or .
- Add Acylase I (*Aspergillus melleus*) and trace (cofactor).
- Incubate at 37°C for 24–48 hours. Monitor conversion by HPLC.
- Separation (Self-Validating Step):

- Acidify mixture to pH 1.5 with HCl.
- Extraction: Extract with Ethyl Acetate.[4]
- Aqueous Phase: Contains Free L-2-Methoxy-Phe (Discard or racemize for recycling).
- Organic Phase: Contains N-Acetyl-D-2-Methoxy-Phe.
- Evaporate organic phase.
- Reflux the residue in 2M HCl for 3 hours to remove the acetyl group.
- Neutralize to pH 6 to precipitate Free D-2-Methoxy-Phenylalanine.

Phase 4: Boc Protection

Objective: Final capping of the amine.

Protocol:

- Dissolve Free D-2-Methoxy-Phenylalanine (1.0 eq) in 1:1 Dioxane/Water.
- Add NaOH (2.0 eq) or
.
- Cool to 0°C. Add
(1.1 eq) dropwise.
- Stir at RT for 12 hours.
- Workup: Evaporate Dioxane. Acidify aqueous layer to pH 2 with
.
- Extract with Ethyl Acetate. Wash with brine, dry over
.
- Crystallize from Hexane/Ethyl Acetate.

Quantitative Data Summary

Parameter	Value / Range	Notes
Overall Yield	35 – 45%	From aldehyde (Theoretical max 50% due to resolution)
Enantiomeric Excess (ee)	> 99.0%	Determined by Chiral HPLC
Chemical Purity	> 98.5%	HPLC (210 nm)
Melting Point	110–115°C	Varies slightly by crystal polymorph
Specific Rotation	(Determined)	Must be validated against standard (typically negative in MeOH)

Critical Process Parameters (CPPs) & Troubleshooting

- Enzyme Inhibition: The ortho-methoxy group can sterically hinder the enzyme active site, slowing kinetics.
 - Solution: Increase enzyme loading by 20% compared to unsubstituted Phenylalanine. Maintain pH strictly at 7.5; drops in pH denature Acylase I.
- Azlactone Hydrolysis: Incomplete hydrolysis before hydrogenation leads to side products.
 - Check: Ensure the intermediate acrylic acid is fully soluble in the hydrogenation solvent before adding catalyst.
- Racemization Risk: During the final Boc protection, avoid strong bases (like KOH) at high temperatures. Use
or
at 0°C to prevent racemization of the sensitive chiral center.

Analytical Validation

To ensure Scientific Integrity, the final product must be validated using the following method:

- Chiral HPLC:
 - Column: Daicel Chiralpak AD-H or OD-H.
 - Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV @ 254 nm.
 - Criteria: The L-isomer (impurity) must be < 0.5%.

References

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